Sorbitan, trihexadecanoate, also known as sorbitan tristearate, is a chemical compound belonging to the family of sorbitan esters. These esters are derived from the reaction of sorbitol, a sugar alcohol, with fatty acids. Specifically, trihexadecanoate is formed by esterifying sorbitol with three molecules of hexadecanoic acid (palmitic acid). This compound is classified as a non-ionic surfactant and is commonly utilized in various industrial applications, particularly in cosmetics and food products due to its emulsifying properties.
Sorbitan, trihexadecanoate is classified under the International Union of Pure and Applied Chemistry (IUPAC) as a triester. Its chemical formula is , and it has a molecular weight of approximately 885.4 g/mol. The compound is listed in several chemical databases, including PubChem, where it is identified by the Compound Identifier (CID) 171319 .
The synthesis of sorbitan, trihexadecanoate involves the esterification process, where sorbitol reacts with hexadecanoic acid in the presence of an acid catalyst. This reaction typically requires heating to facilitate the formation of the ester bonds. The general reaction can be represented as follows:
The synthesis may involve several steps:
Sorbitan, trihexadecanoate features a complex molecular structure characterized by a five-membered cyclic ether core derived from sorbitol, with three long-chain fatty acids attached. The structure can be depicted as follows:
Sorbitan, trihexadecanoate can undergo various chemical reactions:
These reactions are significant in understanding its stability and reactivity in formulations.
The mechanism by which sorbitan, trihexadecanoate functions primarily revolves around its role as an emulsifier. It reduces surface tension between oil and water phases, facilitating the formation of stable emulsions. The hydrophilic-lipophilic balance (HLB) value for this compound indicates its suitability for various applications in both oil-in-water and water-in-oil emulsions.
Sorbitan, trihexadecanoate has diverse applications across various industries:
The industrial synthesis of sorbitan trihexadecanoate begins with the catalytic dehydration of D-sorbitol to form sorbitan—a critical tetrahydrofuran intermediate. This transformation occurs under high-temperature conditions (>200°C) with acid catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid [1]. The reaction proceeds through a series of intramolecular cyclization steps where sorbitol loses water molecules to form a five-membered cyclic ether (sorbitan) featuring both primary and secondary hydroxyl groups [1] [2].
The dehydration mechanism involves protonation of hydroxyl groups followed by nucleophilic attack by adjacent hydroxyls, forming cyclic ether linkages. Under optimal conditions (120-150°C, 1.3 kPa pressure), this process achieves ~90% conversion efficiency, though prolonged reaction times risk isosorbide formation—a bicyclic di-anhydride byproduct that reduces process yield [1] [5]. Catalyst selection significantly impacts selectivity; heterogeneous catalysts like acidic zeolites reduce unwanted polymerization compared to homogeneous acids but require higher temperatures [2].
Table 1: Catalytic Systems for Sorbitol Dehydration
Catalyst Type | Temperature Range (°C) | Sorbitan Yield (%) | Major Byproducts |
---|---|---|---|
H₂SO₄ (homogeneous) | 110-130 | 85-90 | Isosorbide, polymers |
p-TSA (homogeneous) | 120-140 | 88-92 | Isosorbide |
Acidic Zeolites | 150-170 | 75-82 | Charred residues |
Solid Phosphoric Acid | 140-160 | 80-85 | Anhydrosorbitols |
Following sorbitan formation, esterification with hexadecanoic acid (palmitic acid) introduces hydrophobic chains. Industrially, this employs direct esterification of sorbitan with fatty acids in a 1:3 molar ratio to favor tri-ester formation. Alkali catalysts—notably potassium hydroxide or sodium carbonate—are preferred over acid catalysts due to reduced etherification side reactions [1] [2].
Critical parameters governing esterification efficiency include:
Reaction progress is monitored via hydroxyl value reduction and acid number titration. Under optimized conditions, sorbitan trihexadecanoate synthesis achieves ~92% conversion with residual mono- and di-esters below 8% [1].
Table 2: Esterification Parameters and Outcomes
Parameter | Optimal Range | Effect on Tri-Ester Yield |
---|---|---|
Molar Ratio (FA:Sorbitan) | 3.0:1 - 3.3:1 | Maximizes tri-ester formation |
Temperature | 200 ± 5°C | Balances kinetics/degradation |
Catalyst (KOH) | 0.3 wt% | Completes reaction in 4h |
Pressure | 10-15 kPa | Facilitates water removal |
Reaction Time | 4-5 hours | >90% conversion |
Industrial-scale production faces three primary scalability hurdles:
Heterogeneous reaction mixtures: Dehydration generates viscous polyol phases requiring specialized high-shear mixing systems to ensure homogeneous heat/mass transfer during esterification [2].
Unreacted sorbitol removal: Residual sorbitol and sorbitan monomers (<15% in crude product) compromise product functionality. A patented solution employs glycerol phase separation: Adding glycerol (5-10 wt%) at 60-180°C extracts polar impurities into a separable glycerol layer, reducing unreacted sorbitol to <3% [2].
Catalyst deactivation and removal: Alkali catalysts saponify fatty acids at high temperatures, forming metal carboxylates that emulsify products. Post-reaction neutralization with phosphoric acid followed by diatomite filtration removes soaps effectively [2].
Continuous processing innovations address these challenges through:
Sorbitan synthesis generates complex byproducts requiring characterization and mitigation:
Major byproducts:
Table 3: Byproducts of Sorbitol Cyclization
Byproduct | Formation Pathway | Impact on Esterification |
---|---|---|
Isosorbide | Bicyclic dehydration | Reduces available hydroxyls |
1,4-Sorbitan | Intramolecular etherification | Alters hydrophile-lipophile balance |
Sorbitol linear oligomers | Intermolecular dehydration | Increases product viscosity |
Charred residues | Thermal degradation | Causes discoloration |
Advanced GC-MS profiling of dehydration mixtures reveals isosorbide constitutes 3-8% of products depending on catalyst acidity. ¹³C NMR quantifies regioisomeric anhydrosorbitols through distinct C2/C3/C4 chemical shifts [5]. Industrial purification leverages molecular distillation under high vacuum (<0.1 kPa) to separate bicyclic impurities, while activated carbon treatment removes colored degradation products [1] [2].
Table 4: Analytical Characterization of Byproducts
Analytical Method | Target Byproducts | Characteristic Features |
---|---|---|
GC-MS | Isosorbide | m/z 146 [M⁺], retention time 11.2 min |
¹³C NMR | 1,4-sorbitan vs. 3,6-sorbitan | C4 resonance at 78 ppm (1,4) vs 75 ppm (3,6) |
HPLC-ELSD | Sorbitol oligomers | Peak clusters (RT 6-9 min) |
FT-IR | Carbonyls from degradation | 1710 cm⁻¹ (ketones), 1780 cm⁻¹ (lactones) |
Comprehensive Compound Index
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